7-Chloro-3-methyl-1H-indazole
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Overview
Description
7-Chloro-3-methyl-1H-indazole is a type of indazole, which is a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . 7-Methyl-1H-indazole can be used for the synthesis of 2-[(Heteroaryl)methyl]imidazolines, having activities at α1- and α2-adrenoceptors .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent studies. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
A new practical synthesis of 1H-indazole has been presented in recent studies. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Scientific Research Applications
Crystal Structure and Supramolecular Interactions
7-Chloro-3-methyl-1H-indazole has been studied for its structural properties. For instance, Teichert et al. (2007) investigated the structures of various NH-indazoles, including 3-methyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. They observed that in crystal form, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other variants crystallize as catemers, showcasing the diverse structural formations possible within this class of compounds (Teichert et al., 2007).
Antimicrobial and Antifungal Properties
Panda et al. (2022) discussed the antimicrobial and antifungal properties of indazole compounds. They noted that indazole and its derivatives, including variations like this compound, show significant biological activities such as antimicrobial and anti-inflammatory effects. This is attributed to the electron-rich portions of these compounds, which contribute to their bioactive properties (Panda et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, 3-Chloro-1H-indazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their wide variety of medicinal applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the medicinal properties of indazole, including 7-Chloro-3-methyl-1H-indazole, have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
7-chloro-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCFSYJFZVAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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